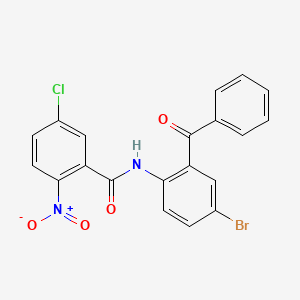

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide

Description

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide is a benzamide derivative characterized by a 5-chloro-2-nitrobenzoyl group attached to a 2-benzoyl-4-bromophenylamine moiety. The compound features multiple electron-withdrawing substituents (nitro, chloro, bromo) and a benzoyl group, which likely enhance its lipophilicity and influence its reactivity or biological interactions.

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrClN2O4/c21-13-6-8-17(15(10-13)19(25)12-4-2-1-3-5-12)23-20(26)16-11-14(22)7-9-18(16)24(27)28/h1-11H,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQSITHWEDKMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 2-benzoyl-4-bromophenylamine and 5-chloro-2-nitrobenzoic acid.

Amide Formation: The key step involves the formation of an amide bond between the amine group of 2-benzoyl-4-bromophenylamine and the carboxylic acid group of 5-chloro-2-nitrobenzoic acid. This reaction is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Major Products

Reduction: Formation of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-aminobenzamide.

Substitution: Formation of N-(2-benzoyl-4-iodophenyl)-5-chloro-2-nitrobenzamide.

Oxidation: Formation of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-carboxybenzamide.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)

- Structural Differences: The target compound replaces Clonitralid’s hydroxyl group (-OH) at the benzamide’s 2-position with a nitro (-NO₂) group. The phenylamine moiety in Clonitralid is substituted with 2-chloro and 4-nitro groups, whereas the target compound features 2-benzoyl and 4-bromo substituents.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Patent Example)

- Structural Differences :

- Synthetic Efficiency: The patent reports a 90% yield for this analog, suggesting robust synthetic routes for halogenated benzamides.

N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide (Corrected Structure from )

- Positional Isomerism :

- This compound features a nitro group at the phenylamine’s 5-position instead of the 4-position in Clonitralid. The target compound further diverges with a benzoyl group at the 2-position.

- Electronic Effects: Positional changes in nitro groups significantly alter electronic distribution, which may impact crystallization behavior or intermolecular interactions, as noted in crystallography studies .

Simpler Analogs: 5-Chloro-2-nitrobenzamide ()

- Structural Simplicity :

- This analog lacks the phenylamine substituents (benzoyl, bromo) present in the target compound.

- Comparative Utility :

Research Implications and Gaps

- Synthetic Chemistry : The high yield reported for the patent compound () underscores the feasibility of synthesizing halogen-rich benzamides, a strategy applicable to the target compound’s optimization .

- Crystallography : The SHELX system () is widely used for small-molecule refinement, suggesting its utility for resolving the target compound’s crystal structure if data becomes available .

- Biological Data: No direct activity data are provided in the evidence, necessitating further studies to compare pharmacological profiles.

Biological Activity

N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide typically involves several key steps:

- Starting Materials : The synthesis begins with 2-benzoyl-4-bromophenylamine and 5-chloro-2-nitrobenzoic acid.

- Amide Formation : An amide bond is formed using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

- Purification : The final product is purified through recrystallization or column chromatography to achieve high purity.

Antimicrobial Properties

Research indicates that N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism may involve the induction of apoptosis and modulation of cell cycle progression .

The biological activity of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as thrombin and Factor Xa, which are essential for blood coagulation .

- Signal Transduction : It could influence signaling pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth and enhanced cell death in cancerous cells.

Study on Thrombin Inhibition

A notable study evaluated the inhibitory effects of various derivatives, including N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide, on thrombin and Factor Xa activities. The results indicated that this compound effectively inhibited these enzymes in a concentration-dependent manner, highlighting its potential as an anticoagulant agent .

Anticancer Evaluation

In another research effort, the compound was tested against multiple cancer cell lines. It demonstrated a significant reduction in cell viability at low micromolar concentrations, with IC50 values indicating strong potency compared to existing chemotherapeutics. The study also explored structure-activity relationships (SAR), revealing that modifications to the benzamide structure could enhance anticancer efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide | Structure | Antimicrobial, Anticancer |

| N-(2-benzoyl-4-bromophenyl)benzenesulfonamide | Structure | Moderate Anticancer |

| N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide | Structure | Low Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.